Lipophilicity Advantage: ACD/LogP of 4.03 Enables Enhanced Membrane Permeability Relative to Unsubstituted and Methyl-Substituted Sulfonyl Analogs
The compound exhibits an ACD/LogP of 4.03 , which lies within the optimal CNS drug-like range (LogP 2–5) and is significantly higher than the predicted LogP of the unsubstituted 3‑phenylsulfonyl analog (LogP ≈ 2.5) or the 4‑methylphenylsulfonyl analog (LogP ≈ 3.0). This 1.0–1.5 log-unit increase translates to roughly 10‑ to 30‑fold greater calculated partition into hydrophobic membrane compartments, potentially improving passive permeability and blood‑brain barrier penetration.
| Evidence Dimension | Calculated octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.03 |
| Comparator Or Baseline | 3‑Phenylsulfonyl analog: predicted LogP ≈ 2.5; 4‑methylphenylsulfonyl analog: predicted LogP ≈ 3.0 (estimated from fragment‑based LogP contributions) |
| Quantified Difference | Δ LogP = +1.0 to +1.5 (≈ 10‑ to 30‑fold higher predicted membrane partitioning) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 predictions |
Why This Matters
For CNS‑targeted programs requiring blood‑brain barrier penetration, the higher LogP of the 4‑tert‑butylphenylsulfonyl derivative may reduce the need for additional lipophilic modifications or pro‑drug strategies that would be necessary with more polar analogs.
